N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzo[d][1,3]dioxole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound characterized by the presence of a thiophene ring, a benzo[d][1,3]dioxole moiety, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multi-step organic reactions. One common approach is to start with the thiophene derivative, which undergoes a series of functional group transformations to introduce the hydroxy and pentyl groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The thiophene ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carboxamide group would produce an amine.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets. The thiophene ring and benzo[d][1,3]dioxole moiety can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The exact pathways and targets would depend on the specific application and require further research to elucidate .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 2,5-dimethylthiophene and 3-thiophenecarboxylic acid share the thiophene ring structure.
Benzo[d][1,3]dioxole Compounds: Molecules such as piperonyl butoxide and safrole contain the benzo[d][1,3]dioxole moiety.
Uniqueness
N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzo[d][1,3]dioxole-5-carboxamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties.
Biological Activity
N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic compound with significant potential in various biological applications. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound features a thiophene ring , a benzo[d][1,3]dioxole moiety , and a carboxamide group . Its molecular formula is C17H18N2O2S with a molecular weight of approximately 346.5 g/mol. The presence of these functional groups suggests potential interactions with biological macromolecules, which may lead to various therapeutic effects.
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, potentially affecting pathways such as apoptosis and cell proliferation.
- Receptor Modulation : Interaction with receptor sites may modulate signaling pathways, influencing cellular responses to external stimuli.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to benzo[d][1,3]dioxole derivatives. For instance:
- A study on similar compounds showed significant antitumor activity against various cancer cell lines, including HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer). The IC50 values for some derivatives were lower than those of the standard drug doxorubicin, indicating enhanced efficacy .
Table 1: Comparative IC50 Values of Related Compounds
Compound Name | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
Doxorubicin | HepG2 | 7.46 | |
Doxorubicin | HCT116 | 8.29 | |
Doxorubicin | MCF-7 | 4.56 | |
Compound A | HepG2 | 2.38 | |
Compound B | HCT116 | 1.54 | |
Compound C | MCF-7 | 4.52 |
Case Studies and Research Findings
- Synthesis and Evaluation : Research involving the synthesis of similar compounds has indicated that modifications in the chemical structure can lead to enhanced biological activity. For instance, the introduction of hydroxyl groups has been associated with increased antioxidant properties .
- Molecular Docking Studies : Computational studies have suggested that this compound could effectively bind to target proteins involved in cancer pathways, although experimental validation is necessary for confirmation .
Properties
IUPAC Name |
N-(5-hydroxy-3-thiophen-3-ylpentyl)-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c19-7-4-12(14-5-8-23-10-14)3-6-18-17(20)13-1-2-15-16(9-13)22-11-21-15/h1-2,5,8-10,12,19H,3-4,6-7,11H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIZHTDIRRYSEBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCCC(CCO)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.